![molecular formula C21H24N2O2 B3302651 1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- CAS No. 918150-46-6](/img/structure/B3302651.png)
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-
Overview
Description
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as HPED and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- is not fully understood. However, studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of enzymes involved in cancer cell growth and proliferation. Physiologically, this compound can induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new treatments for cancer. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Future Directions
There are several future directions for research on 1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as a fluorescent probe for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop new treatments for cancer based on its anti-cancer properties.
Scientific Research Applications
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- has been studied for its potential applications in various fields. One such field is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
6-[4-[(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]hexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-18-8-13-21(17(2)16-18)23-22-19-9-11-20(12-10-19)25-15-7-5-4-6-14-24/h1,8-13,16,24H,4-7,14-15H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFMEHLDNOLFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)N=NC2=CC=C(C=C2)OCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30846498 | |
Record name | 6-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30846498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- | |
CAS RN |
918150-46-6 | |
Record name | 6-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30846498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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